molecular formula C13H10FN3O B2716395 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol CAS No. 866050-49-9

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol

Cat. No. B2716395
CAS RN: 866050-49-9
M. Wt: 243.241
InChI Key: AIFOLHBSEJZWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Synthesis Analysis

Research developments in the syntheses of pyrimidines have been described in various studies . The prolongation of the linker between the central pyrimidine and the methylsulfinylphenyl ring reduced the inhibitory efficacy compared to 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1 H-imidazole (SB 203580) .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .


Chemical Reactions Analysis

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .


Physical And Chemical Properties Analysis

The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine and cytosine) and vitamin B1 .

Scientific Research Applications

Novel Drug Discoveries

Studies have shown that compounds structurally related to 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol are actively explored in novel drug discovery, particularly in the synthesis of pyrazoles, which possess a variety of biological properties. These compounds have shown potential in antioxidant, anti-cancer, and anti-inflammatory properties, with some derivatives demonstrating effectiveness as COX-2 inhibitors and anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Anti-Inflammatory and Analgesic Applications

The synthesis of novel pyrimidine derivatives has revealed that some compounds exhibit significant anti-inflammatory and antinociceptive activities. These derivatives show promise for potential applications in treating conditions related to inflammation and pain (Alam, Khan, Siddiqui, & Ahsan, 2010).

Molecular Docking Studies for Disease Treatment

Molecular docking studies have been conducted to examine the interaction between synthesized compounds and enzymes responsible for diseases such as inflammation and breast cancer. Such studies help in the identification of potential drug candidates for treating these diseases (Muralidharan, James Raja, & Deepti, 2019).

Anticancer Activity

Several synthesized compounds structurally similar to 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol have shown promise in in vitro antitumor activity. These compounds are being explored for their effectiveness against various cancer cell lines, indicating potential applications in cancer therapy (Holla, Rao, Sarojini, & Akberali, 2004).

Safety And Hazards

Safety data sheets recommend avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The aim of ongoing research is to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives, as well as the thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and the thioglycoside derivatives, based on pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors .

properties

IUPAC Name

2-(4-fluorophenyl)-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O/c1-8-6-12(18)17-7-11(16-13(17)15-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQXUTRDMNEUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=C(N=C2N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.